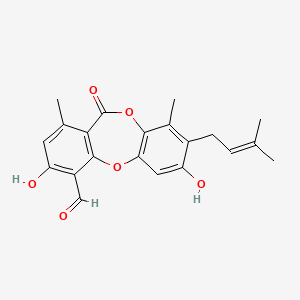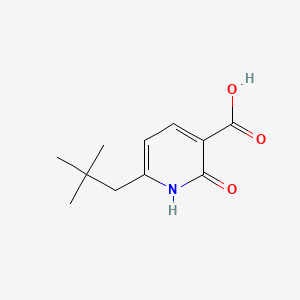
Fucofuroeckol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fucofuroeckol B is a tannin.
Wissenschaftliche Forschungsanwendungen
Inhibition of Melanin Biosynthesis
Fucofuroeckol B, a compound isolated from brown seaweeds such as Eisenia bicyclis, has been shown to possess significant inhibitory effects on melanin biosynthesis. This effect is particularly notable in murine melanoma B16F10 cells, where this compound demonstrates the ability to suppress tyrosinase activity and melanin production, suggesting potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders. The compound acts by directly inhibiting the enzyme tyrosinase, a key regulator of melanin biosynthesis, thus reducing melanin content in treated cells (Shim & Yoon, 2018).
Anti-inflammatory Effects
Another significant application of this compound is its anti-inflammatory properties. Studies have shown that this compound can effectively reduce the production of pro-inflammatory mediators in lipopolysaccharide-induced inflammatory models. Specifically, it has been observed to decrease the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in mouse macrophages, along with downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These effects are attributed to the suppression of key signaling pathways involved in inflammation, namely the MAPK (Mitogen-Activated Protein Kinases) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. This suggests potential therapeutic applications of this compound in the treatment of inflammatory diseases (Lee et al., 2016).
Eigenschaften
Molekularformel |
C24H14O11 |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
19-(3,5-dihydroxyphenoxy)-10,14,21-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15(20),16,18-nonaene-2,5,7,16,18-pentol |
InChI |
InChI=1S/C24H14O11/c25-8-1-9(26)3-11(2-8)32-21-13(29)6-14(30)22-24(21)35-23-17(34-22)7-16-19(20(23)31)18-12(28)4-10(27)5-15(18)33-16/h1-7,25-31H |
InChI-Schlüssel |
RGNBIKVVGUORSW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C5C(=C4O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Kanonische SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C5C(=C4O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


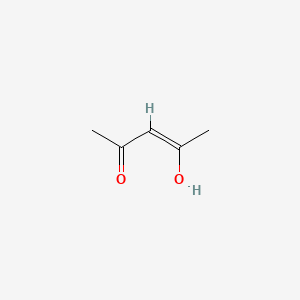
![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)
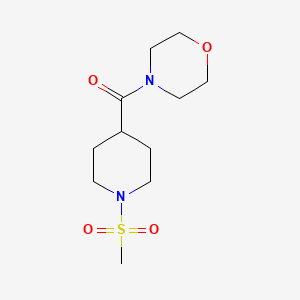
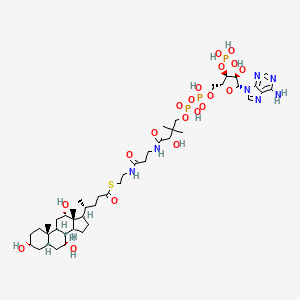
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1212548.png)
![4-[2,3-dihydroxy-3-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl]-3,5-dimethyloxolan-2-one](/img/structure/B1212551.png)
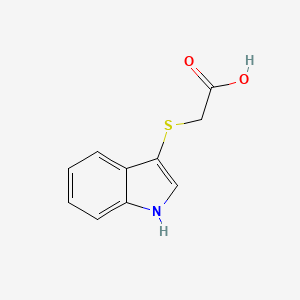
![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1212556.png)

